molecular formula C4H2Cl2N2O B564319 4,5-Dichloro-6-pyridazone-15N2 CAS No. 1189481-89-7

4,5-Dichloro-6-pyridazone-15N2

Cat. No. B564319
M. Wt: 166.959
InChI Key: VJWXIRQLLGYIDI-BFGUONQLSA-N
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Description

4,5-Dichloro-6-pyridazone-15N2 is a chemical compound used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-6-pyridazone-15N2 is represented by the formula C4H2Cl2 15 N2O . It has a molecular weight of 166.96 .


Physical And Chemical Properties Analysis

4,5-Dichloro-6-pyridazone-15N2 has a melting point of 202 - 204°C . It is slightly soluble in DMSO and Methanol when heated . The compound appears as an off-white to pale beige solid .

Scientific Research Applications

  • Nuclear Quadrupole Resonance Studies : Chloro-substituted 6-pyridazones, including 4,5-dichloro-6-pyridazone, have been studied for their nuclear quadrupole resonance (NQR) spectra. This research focuses on understanding the effect of substituents on the pyridazone ring and the reactivity of chlorine atoms in nucleophilic substitution reactions (Feshin et al., 1976).

  • Synthesis and Derivative Formation : The reactivity of different chloro- and bromo-substituted pyridazones, including 4,5-dichloro-6-pyridazone, in forming various derivatives has been explored. This research provides insights into the synthesis processes and structural proof of various compounds (Osner et al., 1963).

  • Analytical Chemistry Applications : 4,5-Dichloro-pyridazone compounds have been utilized in the quantitative estimation of thiols. Their reaction with thiols produces halide ions, which can be titrated potentiometrically, indicating their potential in analytical chemistry (Schreiber, 1971).

  • Tuberculostatic Activity : Some studies have investigated the tuberculostatic activity of pyridazones, including 4,5-dichloro-3-pyridazone. These compounds have shown varying degrees of effectiveness against tuberculosis in vitro (Buu‐Hoï et al., 1956).

  • Chemical Synthesis Improvements : Research has been conducted on improving the synthesis processes of chloro-pyridazone derivatives, including 6-phenyl-5-chloro-3-pyridazone, which is chemically related to 4,5-dichloro-6-pyridazone. These studies focus on optimizing yields and understanding the effects of various reaction conditions (Wang Fei-fei, 2011).

  • Herbicidal Potential : Certain pyridazones have been explored for their potential as herbicides. This includes research into the synthesis and reactions of hydroxypyridazinone derivatives, which are chemically related to 4,5-dichloro-6-pyridazone (Schober et al., 1989).

  • Crystal Structure Analysis : The crystal structure of various pyridazone derivatives, including those related to 4,5-dichloro-6-pyridazone, has been determined using X-ray diffraction and other methods. These studies contribute to a deeper understanding of the molecular structure and bonding in these compounds (Cucka & Small, 1954).

  • Interactions with Clay Minerals : The interaction of chloridazone (related to 4,5-dichloro-6-pyridazone) with montmorillonite, a type of clay, has been studied. This research, involving X-ray diffraction and IR spectroscopy, provides insights into the formation of stable complexes and the mechanisms of these interactions (Sanchez-Martin & Sánchez-Camazano, 1987).

properties

IUPAC Name

4,5-dichloro-(1,2-15N2)1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9)/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWXIRQLLGYIDI-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=[15N][15NH]C(=O)C(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675830
Record name 4,5-Dichloro(~15~N_2_)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-6-pyridazone-15N2

CAS RN

1189481-89-7
Record name 4,5-Dichloro(~15~N_2_)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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